molecular formula C10H14ClN3O B14237666 2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 521982-98-9

2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B14237666
CAS No.: 521982-98-9
M. Wt: 227.69 g/mol
InChI Key: KMAFYYIENHXHIT-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a chloro group at position 2, a methyl group at position 5, and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) substituent on the amine at position 2. Pyrimidines are heterocyclic aromatic compounds widely studied for their biological relevance, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

521982-98-9

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-5-methyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H14ClN3O/c1-7-5-13-10(11)14-9(7)12-6-8-3-2-4-15-8/h5,8H,2-4,6H2,1H3,(H,12,13,14)

InChI Key

KMAFYYIENHXHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NCC2CCCO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine typically involves a series of organic reactions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with oxirane (ethylene oxide) in the presence of a base to form the intermediate compound. This intermediate is then reacted with an amine, such as 2-aminomethyl oxolane, under controlled conditions to yield the final product.

Industrial:

Biological Activity

2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3OC_{10}H_{12}ClN_{3}O. Its structure includes a pyrimidine ring substituted with a chloro and methyl group, as well as an oxolane moiety attached via a methylene bridge.

PropertyValue
Molecular FormulaC10H12ClN3OC_{10}H_{12}ClN_{3}O
Molecular Weight229.67 g/mol
CAS NumberNot available

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific effects of this compound on different cancer cell lines remain to be fully elucidated.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, pyrimidine derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication. This inhibition can lead to reduced tumor growth and enhanced effectiveness of chemotherapeutic agents.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of various pyrimidine derivatives, including those structurally related to this compound, on human cancer cell lines. The results indicated a dose-dependent response in inhibiting cell viability, suggesting potential therapeutic applications in oncology.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could induce oxidative stress in cancer cells, leading to apoptosis. This was demonstrated through assays measuring reactive oxygen species (ROS) levels and subsequent cell death markers.
  • Pharmacokinetics : Preliminary studies on the pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics, which are essential for effective therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Pyrimidin-amines

(a) 2-Chloro-N-methylpyrimidin-4-amine (CAS 66131-68-8)
  • Structure : Differs by replacing the oxolan-2-ylmethyl group with a simpler methyl group on the amine.
  • Impact : Reduced steric bulk and hydrophilicity compared to the oxolane-containing analog. Likely lower solubility in polar solvents due to the absence of the oxygen-rich oxolane ring .
  • Applications : Primarily used as a building block in medicinal chemistry for antimetabolite or kinase inhibitor synthesis.
(b) 2-Chloro-5-methylpyrimidin-4-amine (CAS 14394-70-8)
  • Structure : Lacks the oxolan-2-ylmethyl group entirely, with a free amine at position 3.
  • Impact : Higher reactivity due to the exposed amine, making it prone to further derivatization. The absence of the oxolane ring reduces conformational flexibility .
  • Applications : Intermediate for antiviral or antifungal agents, as seen in related pyrimidine derivatives .

Oxolane/Oxane-Modified Analogs

(a) 5-Chloro-N-(oxan-4-yl)pyrimidin-2-amine (EQW, )
  • Structure : Substitutes oxolane (5-membered ring) with oxane (6-membered tetrahydropyran) at the amine position. Chloro is at position 5 instead of 2.
  • Impact : The larger oxane ring may enhance lipophilicity (higher logP) and alter binding affinity in biological systems. Positional isomerism of the chloro group could influence electronic effects on the pyrimidine ring .
  • Applications: Potential use in targeting enzymes sensitive to ring size variations, such as cytochrome P450 isoforms.
(b) 2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine (CAS 2034571-42-9)
  • Structure : Shares the oxolan-2-ylmethyl group but replaces the 2-chloro and 5-methyl with a methyl at position 2 and a thiophene-oxadiazole moiety at position 4.
  • This modification could improve antimicrobial or anticancer activity compared to the chloro-methyl analog .

Aromatic Substituted Pyrimidines

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Structure : Features bulky aromatic substituents (fluorophenyl, methoxyphenyl) instead of oxolane and methyl groups.
  • Impact : Increased molecular weight and rigidity reduce solubility but improve binding to hydrophobic pockets in target proteins. Intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation, as seen in crystallographic data .
  • Applications : Demonstrated antibacterial and antifungal activity in microbiological studies .

Structural and Property Comparison Table

Compound Name CAS/ID Molecular Formula Key Substituents Notable Properties Potential Applications
2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine Not Provided C₁₁H₁₄ClN₃O 2-Cl, 5-CH₃, N-(oxolan-2-yl)methyl Moderate logP (~2.0*), enhanced solubility from oxolane Drug intermediate, antimicrobial agent
2-Chloro-N-methylpyrimidin-4-amine 66131-68-8 C₅H₆ClN₃ 2-Cl, N-CH₃ Lower solubility, logP ~1.5* Kinase inhibitor synthesis
5-Chloro-N-(oxan-4-yl)pyrimidin-2-amine (EQW) EQW C₉H₁₂ClN₃O 5-Cl, N-oxan-4-yl Higher logP (~2.5*), conformational flexibility Enzyme inhibition
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Not Provided C₂₆H₂₄FN₅O Aromatic substituents High rigidity, intramolecular H-bonding Antibacterial/antifungal

*Estimated logP values based on structural analogs in and .

Key Findings and Implications

  • Substituent Effects : The oxolan-2-ylmethyl group in the target compound balances hydrophilicity and lipophilicity, offering advantages in drug bioavailability compared to purely aromatic or aliphatic analogs .
  • Positional Isomerism : Chloro placement (2 vs. 5) significantly alters electronic properties, impacting reactivity and target selectivity .
  • Biological Activity: Bulky aromatic analogs () show pronounced antimicrobial effects, while the target compound’s smaller substituents may favor metabolic stability .

This analysis underscores the importance of substituent engineering in pyrimidine-based drug design, where minor structural changes can drastically alter physicochemical and biological profiles.

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